

Isomers of ethyl xylene and their structural properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Ethyl-p-xylene	
Cat. No.:	B157547	Get Quote

An In-depth Technical Guide to the Isomers of Ethyl Xylene and Their Structural Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl xylene, detailing their physical and chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these aromatic hydrocarbons. The guide includes tabulated quantitative data for easy comparison, detailed experimental protocols for property determination, and visualizations of isomer relationships and experimental workflows.

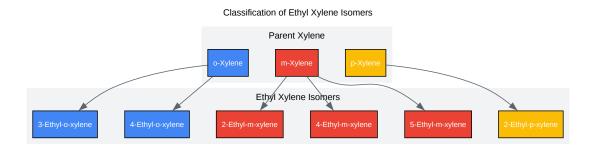
Isomers of Ethyl Xylene

Ethyl xylene isomers are aromatic hydrocarbons with the chemical formula C₁₀H₁₄.[1][2][3][4][5] [6] They are structurally related to xylene, possessing a benzene ring substituted with one ethyl group and two methyl groups.[7] The spatial arrangement of these alkyl groups on the benzene ring gives rise to six distinct structural isomers. These isomers share the same molecular weight but exhibit unique physical properties due to the differences in their molecular structure.

Structural Properties of Ethyl Xylene Isomers

The structural variations among the isomers of ethyl xylene lead to differences in their physical properties, such as boiling point, melting point, density, and refractive index. These properties

are critical for their separation, identification, and application in various chemical syntheses and industrial processes. A summary of these key properties is presented below.


Isomer Name	IUPAC Name	CAS Number	Molecul ar Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	Refracti ve Index
3-Ethyl- o-xylene	1-Ethyl- 2,3- dimethylb enzene	933-98-2	134.22	184.4	-36.5	0.8747	1.508
4-Ethyl- m-xylene	1-Ethyl- 2,4- dimethylb enzene	874-41-9	134.22	186	-63	0.869	1.503
2-Ethyl- m-xylene	2-Ethyl- 1,3- dimethylb enzene	2870-04- 4	134.22	190.04	-16.26	0.8860	1.5085
5-Ethyl- m-xylene	1-Ethyl- 3,5- dimethylb enzene	934-74-7	134.22	183.6	-84.3	0.8644	1.499
4-Ethyl- o-xylene	1-Ethyl- 3,4- dimethylb enzene	19781- 46-3	134.22	188-189	-	-	-
2-Ethyl- p-xylene	1-Ethyl- 2,5- dimethylb enzene	1758-88- 9	134.22	183	-	0.866	1.500

Data compiled from multiple sources.[9][10][11] Note that some properties for less common isomers may not be readily available.

Classification of Ethyl Xylene Isomers

The isomers of ethyl xylene can be logically classified based on the substitution pattern of the parent xylene molecule (ortho-, meta-, or para-xylene). This classification helps in understanding the structural relationships between the different isomers.

Click to download full resolution via product page

Classification of Ethyl Xylene Isomers

Experimental Protocols

Accurate determination of the structural properties of ethyl xylene isomers relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used for the identification and purity assessment of liquid compounds.[12]

- Objective: To determine the boiling point of a liquid ethyl xylene isomer.
- Apparatus: Thiele tube or aluminum block, thermometer, capillary tube (sealed at one end), fusion tube, heating source (e.g., Bunsen burner or hot plate), and a liquid paraffin or silicone oil bath.[13]

Procedure:

- A small amount of the liquid sample is placed into the fusion tube.
- The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.[14]
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube or aluminum block filled with the heating oil.[13]
- The apparatus is heated slowly and uniformly.[13]
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[12]

Precautions:

- Ensure the capillary tube is properly sealed at one end.[13]
- Heating should be gradual to ensure uniform temperature distribution.[13]
- The thermometer bulb and the sample should be at the same level for accurate temperature reading.[13]

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance. [15]

• Objective: To determine the density of a liquid ethyl xylene isomer.

 Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

Procedure:

- The empty, clean, and dry pycnometer is accurately weighed (W1).
- The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The pycnometer is then weighed again (W2).
- The pycnometer is emptied, dried thoroughly, and then filled with the liquid ethyl xylene isomer.
- The filled pycnometer is again brought to thermal equilibrium in the water bath and weighed (W3).
- The density of the liquid is calculated using the formula: Density = [(W3 W1) / (W2 W1)]
 * Density of water at the experimental temperature.

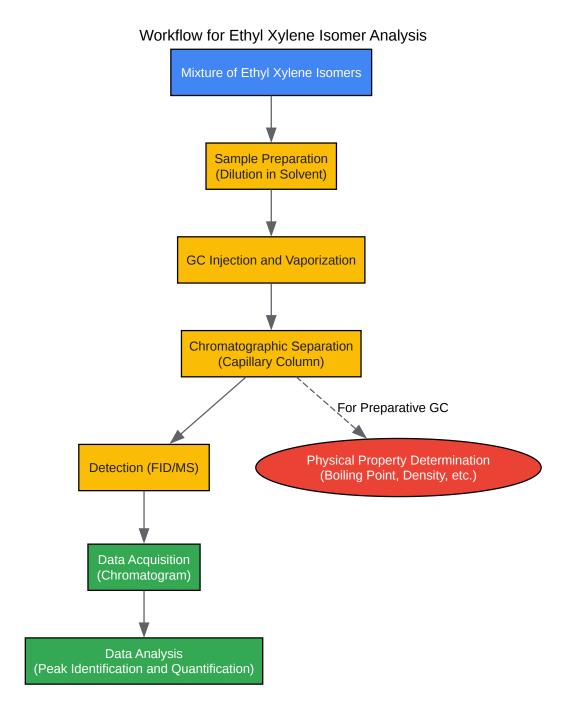
Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and identify the components of a volatile mixture, such as the isomers of ethyl xylene.[16][17]

- Objective: To separate and identify the individual isomers in a mixture of ethyl xylenes.
- Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a suitable capillary column (e.g., SLB-IL60 or Agilent CP-Chirasil-DEX CB), carrier gas (e.g., helium or nitrogen), and data acquisition software.[16][17]

Procedure:

- Sample Preparation: A dilute solution of the ethyl xylene isomer mixture is prepared in a suitable solvent like pentane.[16]
- Injection: A small volume (e.g., 1 μL) of the prepared sample is injected into the GC injection port, which is maintained at a high temperature (e.g., 250°C) to vaporize the sample.[16]



- Separation: The vaporized sample is carried by the inert gas through the capillary column.
 The separation of isomers is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase of the column.[18] The oven temperature is typically programmed to increase gradually (e.g., from 40°C to 200°C at a rate of 8°C/min) to facilitate the separation.[16]
- Detection: As each separated isomer elutes from the column, it is detected by the FID or
 MS. The detector generates a signal that is proportional to the amount of the compound.
- Analysis: The resulting chromatogram shows a series of peaks, with each peak
 corresponding to a different isomer. The time taken for a compound to travel through the
 column is known as its retention time, which is a characteristic feature used for
 identification. The area under each peak is proportional to the concentration of that isomer
 in the mixture.[19]

Experimental Workflow for Isomer Analysis

The overall process for the analysis of a mixture of ethyl xylene isomers involves a series of steps from sample preparation to data analysis.

Click to download full resolution via product page

Workflow for Ethyl Xylene Isomer Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzene, 2-ethyl-1,3-dimethyl- [webbook.nist.gov]
- 2. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 3. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 5. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 6. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 7. Fill in the blanks Ethylbenzene is isomer to xylen class 12 chemistry CBSE [vedantu.com]
- 8. Xylene Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1-ethyl-2,4-dimethylbenzene [stenutz.eu]
- 11. echemi.com [echemi.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 16. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. jeol.com [jeol.com]
- To cite this document: BenchChem. [Isomers of ethyl xylene and their structural properties]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b157547#isomers-of-ethyl-xylene-and-their-structural-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com